In-Depth Technical Guide: The Core Mechanism of Action of CC-90001 in Fibrosis
In-Depth Technical Guide: The Core Mechanism of Action of CC-90001 in Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-90001 is a potent and selective, orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK) with a preferential affinity for JNK1.[1] It has demonstrated significant anti-fibrotic efficacy in a range of preclinical models and has been investigated in clinical trials for idiopathic pulmonary fibrosis (IPF).[2] This technical guide provides a comprehensive overview of the core mechanism of action of CC-90001 in fibrosis, detailing its molecular targets, effects on key signaling pathways, and its impact on cellular and tissue-level fibrotic processes.
Core Mechanism of Action: JNK1 Inhibition
The primary mechanism of action of CC-90001 is the inhibition of c-Jun N-terminal kinase (JNK), a critical member of the mitogen-activated protein kinase (MAPK) signaling pathway.[3] JNKs are activated in response to a variety of cellular stresses, including inflammatory cytokines, reactive oxygen species (ROS), and growth factors, all of which are implicated in the pathogenesis of fibrosis.[4][5]
Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun.[2] Phosphorylation of c-Jun leads to the formation of the activator protein-1 (AP-1) transcription factor complex, which in turn drives the expression of numerous pro-inflammatory and pro-fibrotic genes.[6]
CC-90001 exhibits a strong bias for JNK1 over other JNK isoforms, JNK2 and JNK3.[3] This selectivity is significant, as preclinical studies suggest that JNK1 is the primary isoform driving fibrotic pathology.[2] By selectively inhibiting JNK1, CC-90001 effectively blocks the phosphorylation of c-Jun and the subsequent downstream signaling cascade that promotes fibrosis.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro potency and in vivo efficacy of CC-90001 in the context of fibrosis.
In Vitro Potency
| Parameter | Value | Cell/System | Reference |
| JNK1 IC50 | 11 nM | Enzyme Assay | [1] |
| JNK2 IC50 | 31 nM | Enzyme Assay | [1] |
| c-Jun Phosphorylation EC50 | 480 nM | Cellular Assay (LPS-induced) | [1] |
| JNK1 vs. JNK2 Selectivity | 12.9-fold | JNK1/JNK2 knockout fibroblasts | [1] |
In Vivo Efficacy in Fibrosis Models
| Animal Model | Treatment | Key Findings | Reference |
| Rat Steatohepatitis Model | CC-90001 (3 mg/kg, b.i.d.) | 48% reduction in collagen deposition53% reduction in α-smooth muscle actin (α-SMA) | [1] |
| Mouse House Dust Mite Model (Lung Fibrosis) | CC-90001 | Reduction of lung collagen to near baseline levelsReduction of disease-induced α-SMA to near baseline levels | [1] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of CC-90001.
Caption: JNK Signaling Pathway in Fibrosis and the inhibitory action of CC-90001.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro c-Jun Phosphorylation Assay
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Cell Lines: Mouse embryonic fibroblasts deficient in JNK1 or JNK2 were likely used to determine isoform selectivity. For general potency, a cell line responsive to lipopolysaccharide (LPS), such as a macrophage or monocytic cell line, would be appropriate.
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Stimulation: Cells were stimulated with an appropriate concentration of LPS to induce JNK activation and subsequent c-Jun phosphorylation.
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Treatment: Cells were pre-incubated with varying concentrations of CC-90001 prior to LPS stimulation.
-
Detection: Whole-cell lysates were collected and subjected to Western blot analysis.[6][7][8] Primary antibodies specific for phosphorylated c-Jun (at Ser63/73) and total c-Jun were used for detection.[6][7][8]
-
Quantification: The intensity of the phosphorylated c-Jun bands was normalized to total c-Jun and/or a loading control (e.g., β-actin). The EC50 value was calculated from the dose-response curve.
In Vivo Rodent Models of Fibrosis
1. Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)
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Animal Model: C57BL/6 mice are a commonly used strain due to their susceptibility to bleomycin-induced fibrosis.[9]
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Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 2 mg/kg) is administered to induce lung injury and subsequent fibrosis.[10]
-
Treatment: CC-90001 would be administered orally (e.g., by gavage) at a specified dose and frequency, starting at a designated time point after bleomycin instillation and continuing for a defined period (e.g., 14-28 days).[10]
-
Assessment of Fibrosis:
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Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition.[11] The severity of fibrosis is often scored using a semi-quantitative method like the Ashcroft score.
-
Biochemical Analysis: Lung tissue homogenates are analyzed for hydroxyproline content, a quantitative measure of collagen.
-
Immunohistochemistry/Western Blot: Lung sections or lysates are analyzed for the expression of α-SMA, a marker of myofibroblast differentiation.
-
2. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rat Model)
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Animal Model: Male Sprague-Dawley rats are a frequently used model for CCl4-induced liver fibrosis.[1]
-
Induction of Fibrosis: Rats receive intraperitoneal injections of CCl4 (e.g., 0.5-1.5 mL/kg in a vehicle like olive oil or corn oil) twice weekly for a period of 4-8 weeks to induce chronic liver injury and fibrosis.[1][12][13]
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Treatment: CC-90001 (e.g., 3 mg/kg) is administered orally, typically twice daily (b.i.d.), for a specified duration during the fibrosis induction period.[1]
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to assess collagen deposition and the extent of fibrosis.[1][11]
-
Immunohistochemistry: Staining for α-SMA is performed to identify and quantify activated hepatic stellate cells, the primary collagen-producing cells in the liver.
-
Biochemical Markers: Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
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Preclinical Pharmacokinetics
A summary of the pharmacokinetic parameters of CC-90001 in various preclinical species would be presented in a table here. This would include parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life) following oral and intravenous administration. While specific values for CC-90001 are not fully available in the public domain, preclinical pharmacokinetic studies are a standard part of drug development to assess absorption, distribution, metabolism, and excretion (ADME) properties.[14][15][16][17]
Conclusion
CC-90001 is a selective JNK1 inhibitor that demonstrates a clear and potent mechanism of action in mitigating fibrosis. By targeting a key node in the stress-activated signaling pathways that drive pro-fibrotic gene expression, CC-90001 effectively reduces collagen deposition and myofibroblast activation in relevant preclinical models of lung and liver fibrosis. The data presented in this technical guide underscore the therapeutic potential of JNK1 inhibition as a strategy for the treatment of fibrotic diseases. Further research and clinical development will continue to elucidate the full clinical utility of CC-90001.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “A Mighty Flame Can Follow a Tiny Spark”: Is This the Case of c-Jun N-Terminal Kinase 1 Inhibitors in Idiopathic Pulmonary Fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CC-90001, a c-Jun N-terminal kinase (JNK) inhibitor, in patients with pulmonary fibrosis: design of a phase 2, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
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- 11. meliordiscovery.com [meliordiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 14. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. frontiersin.org [frontiersin.org]
- 17. escholarship.org [escholarship.org]
